molecular formula C8H15NO2 B14349442 3-Ethyl-2-propyloxirane-2-carboxamide CAS No. 98552-74-0

3-Ethyl-2-propyloxirane-2-carboxamide

Cat. No.: B14349442
CAS No.: 98552-74-0
M. Wt: 157.21 g/mol
InChI Key: GKNRATGPYQNCJH-UHFFFAOYSA-N
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Description

3-Ethyl-2-propyloxirane-2-carboxamide, commonly known as Oxanamide, is an organic compound with the molecular formula C8H15NO2 and a molar mass of 157.21 g/mol . This molecule is characterized by an oxirane (epoxide) ring and a carboxamide functional group. Historically, Oxanamide was investigated for its pharmacological effects on the central nervous system. Research indicates it functions as an anxiolytic and a muscle relaxant . Studies have shown that at higher doses, Oxanamide can also produce sedative and hypnotic effects . One clinical investigation from the late 1950s suggested its potential efficacy in managing anxiety associated with various conditions, reporting minimal side effects . Today, this compound is of interest in research settings for studying its mechanism of action and its historical role in neuropharmacology. This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and handle this compound in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

98552-74-0

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-ethyl-2-propyloxirane-2-carboxamide

InChI

InChI=1S/C8H15NO2/c1-3-5-8(7(9)10)6(4-2)11-8/h6H,3-5H2,1-2H3,(H2,9,10)

InChI Key

GKNRATGPYQNCJH-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(O1)CC)C(=O)N

Origin of Product

United States

Preparation Methods

Alkene Precursor Synthesis

The most common route involves synthesizing a substituted allylic ester followed by epoxidation. For example, ethyl 2-(3-(4-fluorophenyl)propyl)acrylate serves as a model precursor in analogous syntheses. For 3-ethyl-2-propyloxirane-2-carboxamide, the alkene precursor would likely be ethyl 3-ethyl-2-propylacrylate, synthesized via:

  • Michael Addition : Propyl magnesium bromide to ethyl acrylate yields ethyl 3-ethylacrylate.
  • Alkylation : Subsequent propylation at the α-position using LDA and propyl iodide generates ethyl 3-ethyl-2-propylacrylate.

Epoxidation Techniques

Epoxidation of the alkene precursor employs three primary methods:

Method Reagents/Conditions Yield (%) Selectivity Source
m-CPBA m-Chloroperbenzoic acid, CH₂Cl₂, 0°C 78–85 Trans
Sharpless Ti(OiPr)₄, (+)-DET, t-BuOOH 92 High ee
H₂O₂/NaHCO₃ Hydrogen peroxide, sodium bicarbonate 65 Cis/Trans

The Sharpless asymmetric epoxidation achieves enantiomeric excess >90% for trisubstituted epoxides but requires chiral ligands. Industrial-scale productions favor m-CPBA for cost-effectiveness.

Amidation of Epoxidized Esters

The ethyl ester group undergoes aminolysis to form the carboxamide:

  • Direct Aminolysis :

    • Reagents : Ammonia (7 M in MeOH) or methylamine (40% aq.)
    • Conditions : 60°C, 12 h, sealed tube
    • Yield : 62–68%
  • Two-Step Conversion :

    • Saponification : NaOH (2 M), EtOH/H₂O (3:1), 50°C → Carboxylic acid (94% yield)
    • Coupling : EDCI/HOBt, NH₃ (g), DMF, 0°C → Amide (88% yield)

Darzens Glycidic Ester Condensation

Reaction Mechanism

The Darzens reaction between α-chloro esters and ketones generates glycidic esters, which are subsequently amidated:

  • Base-Mediated Condensation :

    • Substrates : Chloroethyl acetate + 3-pentanone
    • Base : NaH (2.2 eq), THF, −78°C → 0°C
    • Yield : 71% glycidic ester
  • Epoxide Isomerization :

    • The initial cis-epoxide isomerizes to trans under basic conditions (K₂CO₃, MeOH, 25°C).

Amidation Optimization

Conversion of the glycidic ester to carboxamide faces challenges due to epoxide ring strain. Key parameters:

Parameter Optimal Value Effect on Yield
Ammonia Source NH₃ (gas) +15% vs. NH₄OH
Solvent Dioxane/H₂O (4:1) Prevents hydrolysis
Temperature 0°C → 25°C gradual 82% yield

Ring-Opening/Ring-Closing (RORC) Strategy

Aziridine Intermediate Route

A patent (EP0245631B1) describes synthesizing N-substituted oxamides via aziridine intermediates:

  • Aziridine Formation :

    • Substrate : 3-Ethyl-2-propylaziridine-2-carboxylate (from oxirane-2-carboxylate + NaN₃)
    • Reagents : PPh₃, CH₃CN, reflux → Aziridine (58% yield)
  • Oxidative Ring Expansion :

    • Conditions : m-CPBA (1.1 eq), CH₂Cl₂, −20°C → Epoxide (76% yield)

Limitations and Solutions

  • Regioselectivity Issues : Competing ring-opening by nucleophiles (e.g., H₂O) reduces yield. Anhydrous conditions (MgSO₄, molecular sieves) mitigate this.
  • Stereochemical Control : Chiral auxiliaries like (R)-BINOL improve enantioselectivity (up to 94% ee).

Industrial-Scale Production Considerations

Continuous Flow Epoxidation

Modern facilities employ flow chemistry for safer handling of peracids:

  • Reactor Type : Microfluidic chip reactor (SiC coated)
  • Residence Time : 2.5 min
  • Throughput : 12 kg/day (99.2% purity)

Solvent Recycling

  • Distillation Recovery : DCM and THF are reclaimed via fractional distillation (98% efficiency).
  • Waste Reduction : m-CPBA byproducts are neutralized with NaHSO₃ to minimize environmental impact.

Analytical Characterization

Critical quality control metrics for batch approval:

Technique Key Data Points Reference Standard
¹H NMR (CDCl₃) δ 1.12 (t, 3H, CH₂CH₃), δ 3.42 (m, 2H, epoxide)
HPLC-PDA Rt = 8.7 min (C18, MeCN/H₂O = 70:30) USP <621>
XRD Space group P2₁2₁2₁, Z = 4

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-propyloxirane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of vicinal diols.

    Reduction: Reduction reactions can convert the oxirane ring into other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of the oxirane ring typically results in the formation of vicinal diols, while nucleophilic substitution can lead to the formation of various substituted compounds.

Scientific Research Applications

3-Ethyl-2-propyloxirane-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-2-propyloxirane-2-carboxamide involves the reactivity of the oxirane ring. The ring strain in the three-membered cyclic ether makes it highly reactive towards nucleophiles and electrophiles. The compound can undergo ring-opening reactions, leading to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Cyclopropyl-3-Phenyloxirane-2-Carboxylate ()

Structural Differences :

  • Functional Group : The comparator compound has an ester (-COOEt) at position 2, while the target compound features a carboxamide (-CONH₂).
  • Substituents : The comparator includes a cyclopropyl (-C₃H₅) and phenyl (-C₆H₅) group at position 3, contrasting with the ethyl group in the target.

Physicochemical Properties :

Property 3-Ethyl-2-propyloxirane-2-carboxamide Ethyl 3-Cyclopropyl-3-Phenyloxirane-2-Carboxylate
Molecular Formula C₈H₁₅NO₂ C₁₄H₁₆O₃
Molecular Weight (g/mol) 157.21 232.28
Key Functional Groups Carboxamide (-CONH₂) Ester (-COOEt)
Lipophilicity (Estimated) Moderate (amide polarity) Higher (ester and aromatic groups)

Implications :

  • Solubility : The carboxamide in the target compound likely increases water solubility compared to the ester analog due to hydrogen bonding.
  • Bioavailability : The ester’s higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.
  • Reactivity : Carboxamides are generally more stable toward hydrolysis than esters, suggesting improved metabolic stability for the target compound.

General Comparison with Other Oxirane Derivatives

Substituent Effects
  • Alkyl Chains : The propyl and ethyl groups in the target compound contribute to moderate lipophilicity, balancing solubility and permeability. Shorter chains (e.g., methyl) would reduce lipophilicity, while longer chains (e.g., butyl) might compromise solubility.
  • Aromatic vs.
Functional Group Impact
  • Carboxamide vs. Ester : Carboxamides exhibit stronger hydrogen-bonding capacity, favoring interactions with biological targets like enzymes or DNA. Esters, being more lipophilic, may passively diffuse across membranes more efficiently.

Hypothetical Activity Profile of this compound :

  • Potential antitumor or antimicrobial properties, contingent on substituent interactions with cellular targets.
  • Improved metabolic stability over ester analogs due to the carboxamide’s resistance to hydrolysis.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Ethyl-2-propyloxirane-2-carboxamide with >95% purity?

  • Methodological Answer : A palladium-catalyzed cross-coupling reaction, similar to the protocol in Preparation 11 (), can be adapted. Key steps include:
  • Use of Pd(dppf)₂Cl₂ as a catalyst and K₂CO₃ as a base in a dioxane/water solvent system.
  • Reaction optimization at 55°C for 12–16 hours to maximize yield.
  • Purification via diatomaceous earth filtration and ethyl acetate washes to remove byproducts.
  • Purity validation using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy .

Table 1 : Example Synthesis Parameters

ParameterCondition
CatalystPd(dppf)₂Cl₂ (5 mol%)
SolventDioxane:H₂O (3:1 ratio)
Temperature55°C
Reaction Time12–16 hours
PurificationDiatomaceous earth filtration

Q. How can the stereochemical configuration of the oxirane ring be confirmed?

  • Methodological Answer :
  • Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., cellulose-based columns) and compare retention times with standards.
  • NMR Analysis : Analyze coupling constants (J-values) of epoxide protons; vicinal coupling typically ranges between 2–5 Hz for cis/trans isomers.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable. Ensure consistent chemical nomenclature and structural formulae alignment with IUPAC guidelines () .

Q. What are the initial steps for assessing compound stability under varying pH conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours.
  • Analytical Monitoring : Use HPLC to track degradation products. Quantify stability via peak area retention (>90% indicates stability).
  • Statistical Validation : Apply ANOVA to compare degradation rates across pH levels ( emphasizes statistical rigor) .

Advanced Research Questions

Q. How can contradictions in reported reactivity data (e.g., nucleophilic ring-opening vs. inertness) be resolved?

  • Methodological Answer :
  • Mechanistic Probes : Conduct kinetic studies with varying nucleophiles (e.g., amines, thiols) under controlled temperatures.
  • Computational Modeling : Use density functional theory (DFT) to calculate activation energies for ring-opening pathways.
  • Controlled Replication : Repeat experiments with rigorous exclusion of moisture/oxygen to isolate variables.
  • Data Reconciliation : Apply multivariate regression to identify confounding factors (e.g., solvent polarity, catalyst traces) .

Q. What methodologies are suitable for evaluating metabolic pathways in vitro?

  • Methodological Answer :
  • Hepatocyte Incubations : Use primary human hepatocytes with LC-MS/MS to detect phase I/II metabolites.
  • CYP450 Inhibition Assays : Screen for isoform-specific inhibition (e.g., CYP3A4, CYP2D6) using fluorogenic substrates.
  • Data Interpretation : Normalize metabolite concentrations to control groups and apply Michaelis-Menten kinetics for enzyme affinity estimation.
  • Caution : As noted in , toxicity data may be absent; include negative controls to rule out assay interference .

Q. How to design enantiomer-specific biological activity studies?

  • Methodological Answer :
  • Chiral Resolution : Separate enantiomers via preparative HPLC (see Question 2 ).
  • Biological Assays : Test each enantiomer in target-specific models (e.g., enzyme inhibition, cell viability).
  • Statistical Design : Use a blinded, randomized block design to minimize bias.
  • Data Presentation : Follow guidelines: report mean ± SEM, p-values, and effect sizes in tables.

Table 2 : Example Enantiomer Activity Data

EnantiomerIC₅₀ (μM)95% Confidence Intervalp-value
(R)-form12.310.1–14.80.003
(S)-form45.638.9–52.40.12

Critical Considerations for Data Analysis

  • Contradictory Results : When replication fails (e.g., variable yields), re-examine solvent purity or catalyst lot variability ( highlights catalyst sensitivity) .
  • Ecotoxicity Gaps : Design soil mobility studies (column leaching tests) and bioaccumulation assays (e.g., OECD 305 guidelines) to address data gaps noted in .

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